

Technical Guide to the Physical Properties of 2-Fluoro-3-methylbenzoic Acid

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Compound of Interest

Compound Name: 2-Fluoro-3-methylbenzoic acid

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Introduction

2-Fluoro-3-methylbenzoic acid, with the CAS Number 315-31-1, is a fluorinated aromatic carboxylic acid.^[1] Its structure, featuring a fluorine atom and a methyl group on the benzoic acid framework, makes it a valuable intermediate in organic synthesis.^[1] This compound is particularly significant in the development of pharmaceuticals and agrochemicals, where the incorporation of fluorine can enhance metabolic stability, binding affinity, and overall efficacy.^[1] This guide provides a detailed overview of the core physical properties of **2-Fluoro-3-methylbenzoic acid**, outlines the experimental protocols for their determination, and presents relevant spectral data for its characterization.

Core Physical and Chemical Properties

The key physical properties of **2-Fluoro-3-methylbenzoic acid** are summarized in the table below. These values are critical for its handling, storage, and application in synthetic chemistry.

Property	Value	Source(s)
IUPAC Name	2-fluoro-3-methylbenzoic acid	[2][3]
CAS Number	315-31-1	[1][3]
Molecular Formula	C ₈ H ₇ FO ₂	[1][3]
Molecular Weight	154.14 g/mol	[2][3]
Appearance	White to off-white or pale cream crystalline powder	[1]
Melting Point	114 - 121 °C	[1]
Boiling Point	~197 - 258 °C (Predicted/Calculated)	[1]
Density	~1.225 - 1.3 g/cm ³ (Predicted/Calculated)	[1]
pKa	3.34 ± 0.10 (Predicted)	
Flash Point	72.962 °C (Calculated)	[1]
Refractive Index	1.472 (Calculated)	[1]

Spectral Data

Spectroscopic data is fundamental for the structural confirmation of **2-Fluoro-3-methylbenzoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (500 MHz, CD₃OD): δ = 7.71 (td, J = 7.5 Hz, J = 1.5 Hz, 1H), 7.41 (t, J = 6.0 Hz, 1H), 7.11 (t, J = 7.5 Hz, 1H), 2.28 (d, J = 2.5 Hz, 3H).
- ¹⁹F NMR (476 MHz, CD₃OD, CFC₃ as standard): δ = -114.82 ppm.
- ¹³C NMR: While specific experimental data for **2-Fluoro-3-methylbenzoic acid** was not found in the literature reviewed, the analysis of related benzoic acid derivatives allows for a

prediction of the chemical shifts.[4] The spectrum would be expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule.

Infrared (IR) Spectroscopy

FTIR spectra are available for **2-Fluoro-3-methylbenzoic acid**. [2] Key expected absorptions include:

- A broad peak from approximately 2500-3300 cm^{-1} characteristic of the O-H stretch of the carboxylic acid dimer.
- A strong absorption band around 1700 cm^{-1} corresponding to the C=O (carbonyl) stretch.
- Peaks in the 1600-1450 cm^{-1} region due to aromatic C=C stretching.
- A signal around 1200-1300 cm^{-1} for the C-O stretch.
- Absorptions related to C-F and C-H bonds.

Mass Spectrometry (MS)

Specific mass spectrometry data for **2-Fluoro-3-methylbenzoic acid** was not available in the reviewed literature. However, for a related compound, 2,6-Difluoro-3-methylbenzoic acid octyl ester, the top m/z peaks were observed at 173, 155, and 172.[5] For **2-Fluoro-3-methylbenzoic acid**, the molecular ion peak $[\text{M}]^+$ would be expected at m/z 154.

Solubility Profile

Quantitative solubility data for **2-Fluoro-3-methylbenzoic acid** in common organic solvents is not readily available in the surveyed literature. However, based on its structure as a substituted benzoic acid, a qualitative solubility profile can be predicted. It is expected to be sparingly soluble in water and non-polar solvents like heptane or cyclohexane. Its solubility should be higher in polar organic solvents, particularly those capable of hydrogen bonding, such as ethanol, methanol, and acetone.

Experimental Protocols

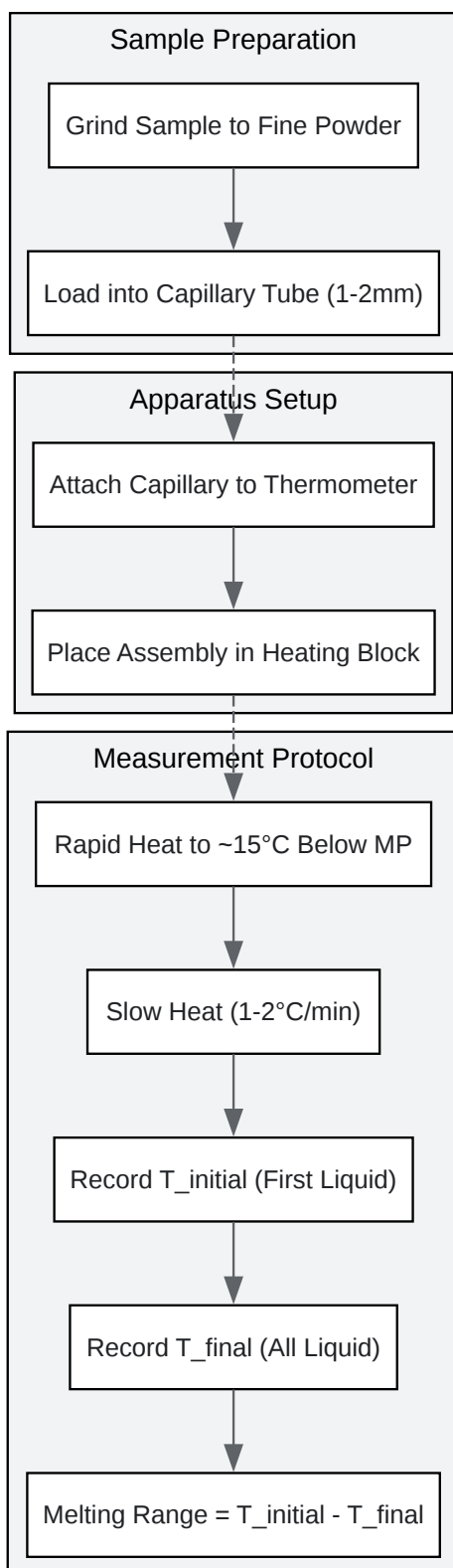
The following sections detail the standard methodologies for determining the key physical properties of a solid organic compound like **2-Fluoro-3-methylbenzoic acid**.

Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound.

Methodology: Capillary Method

- **Sample Preparation:** A small amount of the dry, crystalline **2-Fluoro-3-methylbenzoic acid** is finely powdered. The open end of a glass capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end, aiming for a sample height of 1-2 mm.
- **Apparatus Setup:** The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is placed in a melting point apparatus (such as a Thiele tube with heating oil or an automated digital device).
- **Measurement:**
 - The apparatus is heated rapidly to a temperature approximately 15-20°C below the expected melting point.
 - The heating rate is then reduced to a slow and steady 1-2°C per minute.
 - The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
 - The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
- **Purity Check:** An impure sample will typically exhibit a depressed and broadened melting range.



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Workflow for Melting Point Determination.

Boiling Point Determination

As **2-Fluoro-3-methylbenzoic acid** is a solid at room temperature, its boiling point is determined at reduced pressure to prevent decomposition, or more commonly, predicted via computational methods. The experimental determination for high-boiling point solids is less common in standard laboratories.

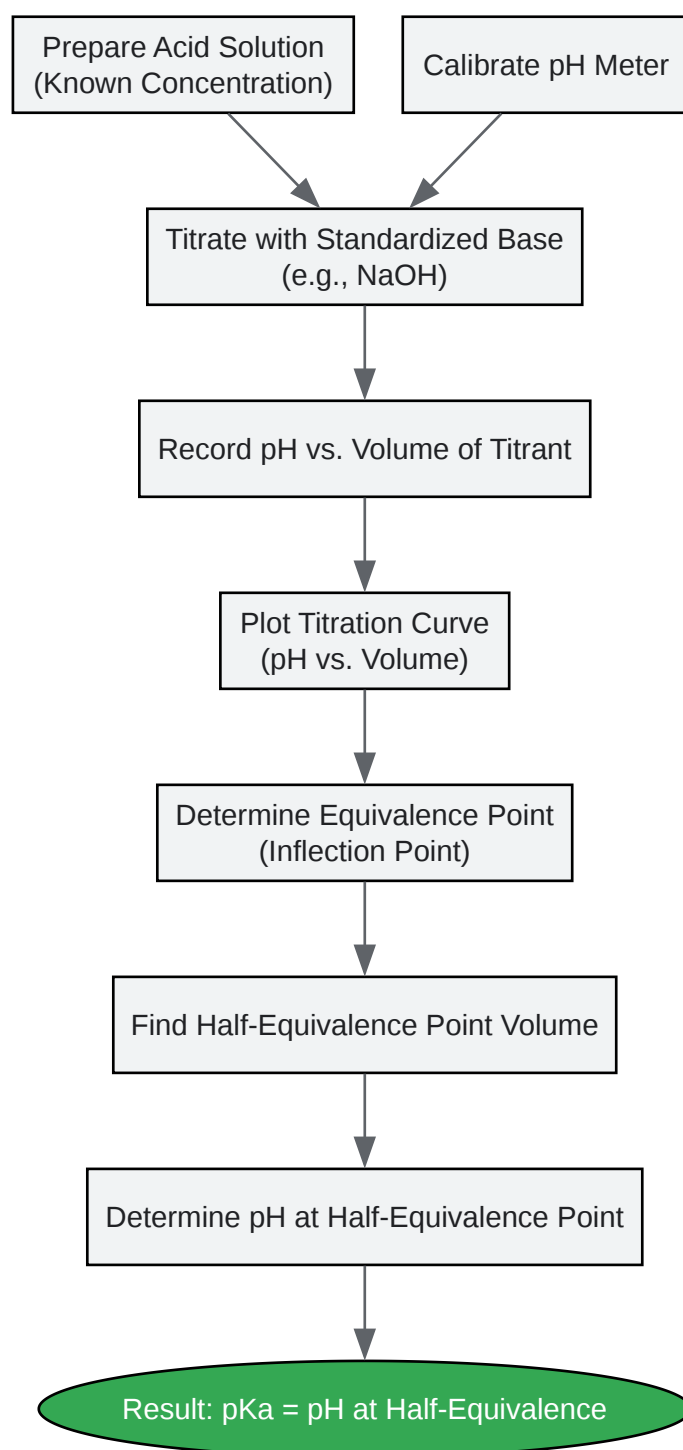
pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Methodology: Potentiometric Titration

- **Solution Preparation:** A precise mass of **2-Fluoro-3-methylbenzoic acid** is dissolved in a suitable solvent (e.g., a water/ethanol mixture to ensure solubility) to create a solution of known concentration (e.g., 0.1 M).
- **Apparatus Setup:** The solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution. A burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH) is positioned above the beaker.
- **Titration:**
 - An initial pH reading of the acid solution is recorded.
 - The NaOH solution is added in small, precise increments (e.g., 0.5 mL). After each addition, the solution is stirred, and the pH is allowed to stabilize before being recorded.
 - This process is continued through the equivalence point (where the pH changes most rapidly) until the pH of the solution becomes strongly basic.
- **Data Analysis:**
 - A titration curve is generated by plotting pH (y-axis) versus the volume of NaOH added (x-axis).
 - The equivalence point is the inflection point of the curve, where the moles of added base equal the initial moles of the acid.

- The volume of NaOH at the half-equivalence point (half the volume required to reach the equivalence point) is determined.
- According to the Henderson-Hasselbalch equation, at the half-equivalence point, the pH is equal to the pKa of the acid.



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Logical Flow for pKa Determination.

Conclusion

This technical guide has synthesized the key physical properties of **2-Fluoro-3-methylbenzoic acid**, providing a valuable resource for professionals in research and development. The tabulated data, coupled with detailed experimental protocols and available spectral information, offers a comprehensive foundation for the safe handling, characterization, and effective utilization of this important synthetic intermediate. While some experimental values, particularly for solubility and certain spectral data, are not widely published, the provided information and predictive analysis based on its chemical structure serve as a robust starting point for any application.

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